molecular formula C19H18N2O5 B5157586 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No.: B5157586
M. Wt: 354.4 g/mol
InChI Key: FRKXMKOEGOYXQT-UHFFFAOYSA-N
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Description

4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is an organic compound with a complex structure that includes a nitrobenzyl group, a methylphenyl group, and a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrobenzyl Group: This step often involves a nitration reaction where a benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.

    Formation of the Carboxylate Ester: This involves esterification, where the carboxylic acid group is reacted with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nucleophiles like hydroxide ions, solvents like ethanol.

Major Products

    Reduction: Formation of 4-aminobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate.

    Oxidation: Formation of 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate: Unique due to its specific combination of functional groups.

    4-nitrobenzyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate: Similar structure but with a chlorine atom instead of a methyl group.

    4-nitrobenzyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-nitrophenyl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-13-2-6-16(7-3-13)20-11-15(10-18(20)22)19(23)26-12-14-4-8-17(9-5-14)21(24)25/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXMKOEGOYXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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